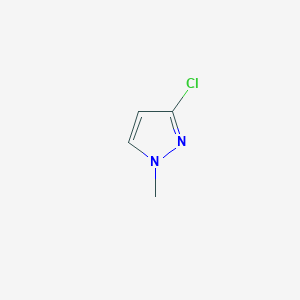

3-Chloro-1-methyl-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZMWAZUCSGVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545442 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63425-54-7 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Chloro 1 Methyl 1h Pyrazole and Its Derivatives

Regioselective Synthesis Strategies for Halogenated Pyrazoles

Achieving regiocontrol in the synthesis of substituted pyrazoles, particularly those bearing halogen atoms, is a significant challenge. The inherent nature of the pyrazole (B372694) ring can lead to the formation of isomeric products. researchgate.net Consequently, the development of synthetic methods that selectively furnish a single regioisomer is of paramount importance.

Cyclization and Condensation Reactions in Pyrazole Synthesis

The classical and most versatile approach to the pyrazole core involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. researchgate.netrsc.org However, this method can suffer from a lack of regioselectivity, often yielding a mixture of isomers that require laborious separation. researchgate.net

To address this, researchers have developed various strategies. One-pot condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride can produce pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.org The choice of oxidizing agent, such as bromine or simply heating in DMSO under an oxygen atmosphere, can influence the final product. organic-chemistry.org

A notable example of regioselective synthesis is the reaction of N-monosubstituted hydrazones with nitroolefins, which provides a reliable route to 1,3,5-trisubstituted pyrazoles. orgsyn.org For instance, the reaction of 4-chlorobenzaldehyde (B46862) with methylhydrazine forms the corresponding hydrazone, which then reacts with 3,4-methylenedioxy-β-nitrostyrene to yield 5-benzo organic-chemistry.orgacs.orgdioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. orgsyn.org This method highlights the controlled construction of a polysubstituted pyrazole ring.

Furthermore, cascade reactions involving the cyclization of enaminones with hydrazine hydrate, followed by electrochemical halogenation, provide a modern approach to 4-halo-functionalized pyrazoles. rsc.org This electrochemical method allows for the selective introduction of chlorine or bromine at the 4-position of the pyrazole ring. rsc.org

| Starting Materials | Reaction Type | Key Features | Product Type |

| Ketones, Aldehydes, Hydrazine | Condensation/Oxidation | Mild conditions, in situ oxidation. organic-chemistry.org | 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles. organic-chemistry.org |

| N-monosubstituted hydrazones, Nitroolefins | Cycloaddition | Regioselective, one-pot synthesis. orgsyn.org | 1,3,5-trisubstituted pyrazoles. orgsyn.org |

| Enaminones, Hydrazine hydrate, Sodium halides | Electrochemical Cyclization/Halogenation | Three-component, selective 4-halogenation. rsc.org | Fully substituted 4-halopyrazoles. rsc.org |

Transition-Metal Catalyzed Approaches in Pyrazole Formation

Transition-metal catalysis has emerged as a powerful tool for the synthesis of polysubstituted pyrazoles, offering high efficiency and selectivity. thieme-connect.comresearchgate.net These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of halogenated heterocycles, including chloropyrazoles. mit.edu These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pyrazole derivatives from simpler, halogenated precursors. nih.govnih.gov The development of specialized ligands, such as tBuBrettPhos, has been crucial for the successful coupling of aryl triflates with pyrazole derivatives. organic-chemistry.org The use of pyrazole-alkyl phosphine (B1218219) ligands has also enabled the regio- and chemoselective direct C-H functionalization of heterocycles with chloroaryl triflates. cmsolab.com

Challenges in this area include the often-problematic nature of five-membered heteroaryl halides as substrates in C-N cross-coupling reactions. mit.edu However, catalyst systems based on specific phosphine ligands have shown success in coupling chlorothiophenes and other heteroaryl chlorides with amines. mit.edu

| Catalyst System | Reactants | Reaction Type | Key Advantage |

| Palladium/tBuBrettPhos | Aryl triflates, Pyrazole derivatives | Cross-coupling | Enables coupling with pyrazoles. organic-chemistry.org |

| Palladium/Pyrazole-Alkyl Phosphine Ligands | Heterocycles, Chloroaryl triflates | Direct C-H Functionalization | Additive-free, regio- and chemoselective. cmsolab.com |

Copper-catalyzed reactions provide a mild and convenient route to a broad range of pyrazole derivatives. acs.orgresearchgate.netnih.govorganic-chemistry.org A notable example is the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. acs.orgresearchgate.netnih.govorganic-chemistry.org This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization with a concurrent cleavage of a carbon-carbon double bond. organic-chemistry.org This method is characterized by its operational simplicity and mild, selective reaction process. acs.orgresearchgate.netnih.gov The use of an inexpensive copper salt like CuOTf as the catalyst and air as the oxidant makes this an economically and environmentally attractive approach. organic-chemistry.orgresearchgate.net

Iron catalysis also presents an inexpensive and effective method for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. thieme-connect.comorganic-chemistry.org

| Catalyst | Starting Materials | Key Features | Product Type |

| Copper(I) triflate (CuOTf) | β,γ-Unsaturated hydrazones | Aerobic, oxidative cyclization, C=C bond cleavage. acs.orgresearchgate.netnih.govorganic-chemistry.org | Pyrazole derivatives. acs.orgresearchgate.netnih.govorganic-chemistry.org |

| Iron(III) chloride (FeCl3) | Diarylhydrazones, Vicinal diols | Inexpensive catalyst, mild conditions for trisubstituted pyrazoles. thieme-connect.comorganic-chemistry.org | 1,3- and 1,3,5-substituted pyrazoles. thieme-connect.comorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Methodologies for Halogenated Heterocycles

One-Pot Multicomponent Reactions for Pyrazole Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like pyrazole derivatives from simple and readily available starting materials. rsc.orgmdpi.com These reactions, where three or more reactants are combined in a single step, offer significant advantages in terms of atom and step economy, time, and cost savings. mdpi.comut.ac.ir

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. ut.ac.irnih.govresearchgate.net Various catalysts, including sodium gluconate and strontium ferrite (B1171679) magnetic nanoparticles, have been employed to facilitate these reactions, often under solvent-free or environmentally benign conditions. rsc.orgnih.gov For example, the use of preheated fly-ash as a catalyst in an aqueous medium provides a green and cost-effective method for synthesizing dihydropyrano[2,3-c]pyrazole derivatives with high yields. ut.ac.ir

| Reactants | Catalyst | Conditions | Product Type |

| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Sodium gluconate | One-pot | Dihydropyrano[2,3-c]pyrazoles. rsc.org |

| Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Preheated fly-ash | Aqueous medium, 70-80°C | Dihydropyrano[2,3-c]pyrazoles. ut.ac.ir |

| Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Ionic liquid (NMPyTs) | Solvent-free | Pyrano[2,3-c]pyrazoles. jetir.org |

Microwave-Assisted Synthesis and Solvent-Free Techniques

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique that can dramatically reduce reaction times and improve yields. epa.govchim.it This is particularly beneficial for reactions that traditionally require harsh conditions or prolonged heating. scielo.br The synthesis of pyrazoles and their fused derivatives has been successfully achieved using microwave irradiation, often in the absence of a solvent or catalyst. epa.govnih.gov

For instance, pyrano[2,3-c]pyrazoles can be obtained by simply mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile under solvent-free conditions. nih.govmdpi.com Microwave irradiation can further accelerate these reactions. nih.gov The use of solid supports like montmorillonite (B579905) K10 clay can also facilitate solvent-free domino reactions for the synthesis of 1,3,4-trisubstituted and 1,4-disubstituted pyrazoles. rsc.org These solvent-free and microwave-assisted methods align with the principles of green chemistry by minimizing waste and energy consumption. jetir.orgnih.gov

| Method | Reactants | Key Advantages | Product Type |

| Microwave-assisted, solvent-free | Hydrazines, 1,3-Diketones | Rapid, high yields, no catalyst needed. epa.gov | Pyrazoles. epa.gov |

| Solvent-free, grinding | Aryl aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Simple, good yields, no purification needed. jetir.org | Pyrano[2,3-c]pyrazoles. jetir.org |

| Solvent-free, catalyst-free | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes/Ketones, Malononitrile | Environmentally friendly, one-pot. nih.govmdpi.com | Pyrano[2,3-c]pyrazoles. nih.govmdpi.com |

Synthesis of Specific 3-Chloro-1-methyl-1H-pyrazole Analogs

The structural modification of the this compound scaffold allows for the creation of a diverse library of compounds with potentially enhanced properties. Key to this is the strategic introduction of various functional groups and the construction of more complex molecular architectures.

Derivatization via Hydrazide Intermediates

Hydrazide derivatives of pyrazoles serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-cyanoacetohydrazide (B512044) yields N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide. orientjchem.org This intermediate can then undergo cyclization with various reagents. For example, treatment with acetylacetone (B45752) affords a pyrazolo-pyridone derivative. orientjchem.org

Another approach involves the esterification of a carboxylic acid derivative of a chloro-indazole, followed by conversion to an acid hydrazide. researchgate.net This hydrazide can then be used to synthesize various five-membered heterocyclic rings such as pyrazoles, pyrazolones, triazoles, thiazoles, and oxazoles. researchgate.net

Table 1: Synthesis of Pyrazole Derivatives from Hydrazide Intermediates

| Starting Material | Reagent | Product | Reference |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-cyanoacetohydrazide | N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide | orientjchem.org |

| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide | Acetylacetone | Pyrazolo-pyridone derivative | orientjchem.org |

| 3-Chloro-1-methyl-1H-indazole-carboxylic acid ester | Hydrazine hydrate | 3-Chloro-1-methyl-1H-indazole-carbohydrazide | researchgate.net |

Formation of Carboxylic Acid Derivatives from this compound Precursors

Carboxylic acid derivatives of this compound are crucial intermediates for the synthesis of amides and other functionalized molecules. A common route to these carboxylic acids involves the oxidation of a corresponding aldehyde. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized using potassium permanganate (B83412) to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net This carboxylic acid can then be converted to the acid chloride using thionyl chloride, which is a reactive intermediate for the synthesis of various amides. researchgate.net

Another method for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves a multi-step process starting from ethyl difluoroacetate. google.com This involves a Claisen condensation, reaction with triethyl orthoformate, cyclization with methylhydrazine, and subsequent hydrolysis and acidification. google.com A different synthetic approach involves the oxidation of a 3-fluoroalkyl-1-methyl-4-acetylpyrazole derivative under alkaline conditions, followed by acidification. google.com

Table 2: Synthesis of Pyrazole Carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Potassium permanganate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | researchgate.net |

| 3-fluoroalkyl-1-methyl-4-acetylpyrazole derivative | 1. Alkaline oxidation 2. Acidification | 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid | google.com |

| Ethyl difluoroacetate | 1. Claisen condensation 2. Triethyl orthoformate 3. Methylhydrazine 4. Hydrolysis and acidification | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | google.com |

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Moiety

The fusion of a pyrazole ring with other heterocyclic systems leads to novel chemical entities with unique properties. One strategy, known as the "tert-amino effect," utilizes the cyclization of 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde derivatives. beilstein-journals.org The reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde with cyclic secondary amines, followed by a Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile, and subsequent cyclization can yield fused systems like pyrazolinoquinolizines and 1,4-oxazinopyrazolines. beilstein-journals.org

Another approach involves the cyclocondensation of N-(chlorosulfonyl)imidoyl chlorides with N-methyl-substituted aminopyrazoles to form pyrazolothiadiazine-S,S-dioxides. researchgate.net When aminoalkyl-substituted pyrazoles are used, they can act as 1,4-N-C-C-C binucleophiles, leading to the synthesis of novel pyrazolothiadiazepine heterocycles. researchgate.net The synthesis of pyrazoline fused with different heterocyclic nuclei at positions 4 and 5 has also been reported. grafiati.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of products. The synthesis of pyrazoles and their derivatives involves several fundamental mechanistic steps.

Reaction Mechanism of Alkylation and Substitution in Pyrazole Synthesis

The N-alkylation of pyrazoles is a common transformation. While traditionally carried out under basic conditions, acid-catalyzed methods have also been developed. mdpi.com In the acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates, a Brønsted acid promoter is used. mdpi.com For unsymmetrical pyrazoles, a mixture of two regioisomers is often obtained, with the major product being sterically controlled. mdpi.com

Electrophilic substitution on the pyrazole ring typically occurs at the 4-position, as attack at the C-3 or C-5 positions would generate a highly unstable positively charged azomethine intermediate. rrbdavc.org Halogenation of pyrazoles with electrophilic reagents also preferentially occurs at the 4-position, unless it is already substituted. researchgate.net

Heterocyclization, Fragmentation, and Halogenation Steps

The formation of the pyrazole ring itself often proceeds through a cyclocondensation reaction. The Knorr pyrazole synthesis, for example, involves the reaction of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic conditions. rrbdavc.orgmdpi.com The mechanism involves the formation of an imine followed by tautomerization to its enol form and subsequent intramolecular condensation. mdpi.com

A domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation has been developed for the regioselective synthesis of pyrazoles. acs.org This process involves the generation of a nitrile imine dipole from a tetrazole, which undergoes a 1,3-dipolar cycloaddition with an α,β-unsaturated aldehyde to form a pyrazoline. acs.org This is followed by a photoredox-catalyzed Norrish type fragmentation. acs.orgorganic-chemistry.org

Halogenation of the pyrazole ring is a key step in the synthesis of many derivatives. The Vilsmeier-Haack reaction on pyrazolones can be used to introduce a chloro and a formyl group, yielding 3/5-chloro-4-formyl pyrazole derivatives. researchgate.net

ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) Mechanisms in Pyrazole Chemistry

The ANRORC mechanism, an acronym for Addition of the Nucleophile, Ring Opening, and Ring Closure, represents a significant pathway in nucleophilic substitution reactions of heterocyclic compounds. wikipedia.org Unlike a direct displacement of a leaving group, this multi-step process involves the transformation of the initial heterocyclic ring into a new one. This mechanism is particularly crucial for explaining product formation in reactions where direct substitution is hindered or when rearranged products are observed. wikipedia.orggoogle.com.gt In the context of pyrazole chemistry, the ANRORC mechanism provides a powerful tool for the synthesis and transformation of pyrazole derivatives, allowing for the conversion of other heterocyclic systems into pyrazoles or the rearrangement of substituted pyrazoles themselves.

The general sequence of an ANRORC reaction begins with the nucleophilic addition to an electrophilic carbon atom of the heterocyclic ring, leading to the formation of a covalent adduct. rrbdavc.org This is followed by the cleavage of a bond within the ring, resulting in an open-chain intermediate. rrbdavc.org Finally, a subsequent intramolecular cyclization occurs to form a new or rearranged heterocyclic ring. google.com.gtrrbdavc.org

Detailed research into the reactions of 1,4-dinitropyrazoles with arylhydrazines has provided significant insights into the ANRORC mechanism within the pyrazole framework. Studies on 3-methyl-1,4-dinitro-1H-pyrazole have shown that its reaction with arylhydrazines can lead to a mixture of two regioisomeric products: 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.netarkat-usa.org The formation of these isomers is rationalized through an ANRORC pathway where the arylhydrazine can attack either the C3 or C5 position of the pyrazole ring. arkat-usa.org

The proposed mechanism suggests that the terminal nitrogen atom of the arylhydrazine attacks the electrophilic C5 position of the pyrazole ring. arkat-usa.org This is followed by a proton transfer and subsequent opening of the pyrazole ring to form an open-chain intermediate. Intramolecular nucleophilic attack by the internal nitrogen atom of the original hydrazine moiety onto the C3 carbon of the chain leads to the formation of the new pyrazole ring. arkat-usa.org The regiochemical outcome of the reaction is sensitive to the electronic properties of the substituents on the arylhydrazine. For instance, reactions with arylhydrazines bearing electron-withdrawing groups tend to yield 1-Aryl-5-methyl-4-nitro-1H-pyrazoles exclusively. researchgate.netarkat-usa.org Conversely, phenylhydrazine (B124118) itself or its derivatives with electron-donating groups result in a mixture of both regioisomers. researchgate.netarkat-usa.org

The following table summarizes the results from the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with various arylhydrazines, illustrating the influence of the nucleophile on the product distribution.

Table 1: Regioselectivity in the ANRORC Reaction of 3-Methyl-1,4-dinitro-1H-pyrazole with Arylhydrazines

| Arylhydrazine Substituent (Ar) | Product(s) | Isomer Ratio (3-methyl : 5-methyl) | Reference |

|---|---|---|---|

| H | 1-Phenyl-3-methyl-4-nitro-1H-pyrazole & 1-Phenyl-5-methyl-4-nitro-1H-pyrazole | 35 : 65 | researchgate.netarkat-usa.org |

| 4-CH₃ | 1-(4-Tolyl)-3-methyl-4-nitro-1H-pyrazole & 1-(4-Tolyl)-5-methyl-4-nitro-1H-pyrazole | 33 : 67 | researchgate.netarkat-usa.org |

| 4-F | 1-(4-Fluorophenyl)-3-methyl-4-nitro-1H-pyrazole & 1-(4-Fluorophenyl)-5-methyl-4-nitro-1H-pyrazole | 25 : 75 | researchgate.netarkat-usa.org |

| 4-Cl | 1-(4-Chlorophenyl)-5-methyl-4-nitro-1H-pyrazole | 0 : 100 | researchgate.netarkat-usa.org |

| 4-Br | 1-(4-Bromophenyl)-5-methyl-4-nitro-1H-pyrazole | 0 : 100 | researchgate.netarkat-usa.org |

Another well-documented example of an ANRORC-type mechanism leading to pyrazole derivatives is the reaction of 3-chloro-1,2,4-triazines with α-halocarbanions. semanticscholar.orgresearchgate.net This ring transformation provides a novel route to functionalized pyrazoles. For example, the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with chloromethyl p-tolyl sulfone in the presence of a base yields 5-phenyl-3-p-tolylsulfonylpyrazole in high yield. researchgate.net This transformation is proposed to proceed via the addition of the carbanion to the C5 position of the triazine ring, followed by ring opening and subsequent cyclization with the elimination of a nitrogen molecule to form the stable pyrazole ring. semanticscholar.org

The versatility of this method is demonstrated by the range of α-halocarbanions and substituted triazines that can be employed, providing access to a variety of pyrazole derivatives with different substitution patterns.

Table 2: Synthesis of Pyrazoles via ANRORC-type Transformation of 3-Chloro-6-aryl-1,2,4-triazines

| 1,2,4-Triazine (Ar) | α-Halocarbanion Source (R) | Base / Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl | Chloromethyl p-tolyl sulfone | KOH / DMSO | 5-Phenyl-3-(p-tolylsulfonyl)pyrazole | 92 | researchgate.net |

| Phenyl | Chloromethyl phenyl sulfone | KOH / DMSO | 5-Phenyl-3-(phenylsulfonyl)pyrazole | 85 | researchgate.net |

| Phenyl | Chloromethanesulfonamide (N,N-dimethyl) | KOH / DMSO | N,N-Dimethyl-5-phenyl-1H-pyrazole-3-sulfonamide | 81 | researchgate.net |

| 4-Methoxyphenyl | Chloromethyl phenyl sulfone | KOH / DMSO | 5-(4-Methoxyphenyl)-3-(phenylsulfonyl)pyrazole | 78 | researchgate.net |

These examples underscore the utility of the ANRORC mechanism in pyrazole chemistry, not only for the synthesis of pyrazoles from other heterocyclic precursors but also for understanding and predicting the outcomes of nucleophilic substitution reactions on the pyrazole ring itself. The principles governing these reactions are directly applicable to the derivatization of chloro-pyrazoles like this compound.

Iii. Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazole (B372694) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For 3-Chloro-1-methyl-1H-pyrazole, the spectrum is expected to show distinct signals for the methyl group protons and the two protons on the pyrazole ring.

The chemical shift (δ) of these protons is influenced by the electron density around them. The electronegative chlorine atom at the C3 position and the nitrogen atoms within the pyrazole ring significantly affect the electronic environment. The N-methyl group protons (N-CH₃) typically appear as a singlet in the range of δ 3.4-4.1 ppm. mdpi.commdpi.com The protons on the pyrazole ring are expected to appear as two distinct signals, likely doublets due to coupling with each other. The proton at the C5 position (H5) is generally shifted further downfield than the proton at the C4 position (H4) due to the influence of the adjacent nitrogen and the distant chlorine atom. For comparison, in the related compound 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the N-methyl protons appear as a singlet at δ 4.08 ppm. mdpi.com

Table 1: Comparative ¹H NMR Data of Related Pyrazole Derivatives

| Compound | Solvent | N-CH₃ Signal (ppm) | Pyrazole Ring H4 (ppm) | Pyrazole Ring H5 (ppm) | Reference |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | CDCl₃ | 3.40 (s, 3H) | 5.74 (s, 1H) | - | mdpi.com |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | DMSO-d₆ | 4.08 (s, 3H) | - | 8.46 (s, 1H) | mdpi.com |

| 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | DMSO-d₆ | - (N-Ph) | - | - | rsc.org |

This table presents data from structurally similar compounds to infer expected spectral regions for this compound.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show four signals: one for the methyl carbon and three for the carbons of the pyrazole ring (C3, C4, and C5).

The chemical shifts are highly dependent on the substitution pattern. The carbon atom bonded to the chlorine (C3) is expected to be significantly deshielded. In a similar compound, 1-methyl-2-phenyl-3-chloro-pyrazolium bromide, the C3 signal appears at δ 136.8 ppm. scispace.com The C4 and C5 carbons will also have characteristic shifts. For instance, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the C4 and C5 carbons appear at δ 103.7 ppm and δ 130.9 ppm, respectively. mdpi.com The methyl carbon (N-CH₃) typically resonates in the upfield region, around δ 34-37 ppm. mdpi.commdpi.com

Table 2: Comparative ¹³C NMR Data of Related Pyrazole Derivatives

| Compound | Solvent | N-CH₃ (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | CDCl₃ | 35.6 | 160.9 | 103.7 | 130.9 | mdpi.com |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | DMSO-d₆ | 34.4 | - | 111.7 | 132.0 | mdpi.com |

| 1-Methyl-2-phenyl-3-chloro-pyrazolium bromide | CDCl₃ | 38.9 | 136.8 | 107.7 | 140.6 | scispace.com |

This table provides reference ¹³C chemical shifts from analogous structures to help predict the spectrum of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, rocking). The FT-IR spectrum of this compound would display characteristic bands for the C-H, C=N, C=C, and C-Cl bonds.

C-H Vibrations : The stretching vibrations of the C-H bonds in the methyl group and on the pyrazole ring are expected in the 2850-3150 cm⁻¹ region. mdpi.comderpharmachemica.com

Ring Vibrations : The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1400-1610 cm⁻¹ range. mdpi.commdpi.com

C-Cl Vibrations : The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Methyl Group Vibrations : Asymmetric and symmetric deformation modes of the methyl group are expected around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com

In a study of the related compound (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, asymmetric methyl stretching was observed at 2993 and 2949 cm⁻¹, while pyrazole ring deformations were seen at 634 cm⁻¹. derpharmachemica.com

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light from a laser. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations, making it useful for analyzing the pyrazole ring skeleton.

For pyrazole derivatives, the ring stretching vibrations are often strong in the Raman spectrum, appearing in the 1000-1600 cm⁻¹ region. researchgate.net Specifically, studies on 3,5-dimethylpyrazole (B48361) show C-H stretching vibrations in the pyrazole ring at 3117 cm⁻¹ and ring stretching vibrations between 1013-1530 cm⁻¹. researchgate.net The C-Cl stretch would also be Raman active. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.

For this compound (C₄H₅ClN₂), the calculated monoisotopic mass is 116.01413 Da. uni.lu The mass spectrum would show a molecular ion peak (M⁺) at m/z 116. Due to the natural abundance of the ³⁷Cl isotope (approximately 24.2%), a characteristic isotopic peak (M+2)⁺ at m/z 118 with an intensity of about one-third of the molecular ion peak is expected. This M/(M+2) ratio is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a chlorine radical (Cl•) to give a fragment at m/z 81, or the loss of a methyl group (•CH₃) followed by rearrangement. The fragmentation of the pyrazole ring itself can lead to the loss of molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), resulting in further characteristic peaks in the mass spectrum.

X-ray Diffraction for Solid-State Structure Determination

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been published. Consequently, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this exact compound are not available.

However, the solid-state structures of closely related pyrazole derivatives have been extensively studied, providing valuable insights into the expected molecular geometry of this compound. For instance, substituted chlorophenyl-pyrazole derivatives often crystallize in the monoclinic system. One such example is 1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, which has been reported to crystallize in the P2₁/c space group. vulcanchem.com The pyrazole ring itself is known to be planar, a feature that is expected to be maintained in this compound. The methyl group at the N1 position and the chlorine atom at the C3 position will influence the crystal packing through steric and electronic effects.

Based on the analysis of analogous compounds, the structure of this compound would feature a planar five-membered pyrazole ring. The chlorine atom acts as an electron-withdrawing group, while the methyl group is a weak electron-donating group, and their presence is anticipated to influence the bond lengths and angles within the pyrazole core compared to the unsubstituted parent molecule.

Table 1: Crystallographic Data for a Related Pyrazole Derivative Since experimental data for this compound is not available, the following table presents data for a structurally related compound to provide context.

| Parameter | 1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol vulcanchem.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3601(4) |

| b (Å) | 10.6233(7) |

| c (Å) | 25.2125(16) |

| β (º) | 92.920(5) |

| Volume (ų) | 1432.0(2) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic and heterocyclic compounds like pyrazoles, the primary absorptions are typically due to π → π* transitions within the conjugated system.

The parent compound, 1H-Pyrazole, exhibits a strong absorption band around 210 nm, which is characteristic of the π → π* transition of the diazole ring. nist.gov The introduction of substituents onto this ring can cause shifts in the absorption maximum (λmax) and changes in molar absorptivity (ε).

Methyl Group (-CH₃): The methyl group at the N1 position is an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. Typically, alkyl groups cause a small bathochromic (red) shift, moving the absorption to a slightly longer wavelength.

Chloro Group (-Cl): The chlorine atom at the C3 position also acts as an auxochrome. Its effect is more complex, involving both inductive (-I) and resonance (+R) effects. Generally, halogens on an aromatic ring lead to a bathochromic shift of the primary π → π* absorption bands.

Therefore, it is anticipated that the UV-Vis spectrum of this compound would show a primary absorption band shifted to a wavelength longer than the 210 nm observed for pyrazole. For comparison, a more complex derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, displays a sharp absorption peak at 255 nm in ethanol, which is attributed to the substituted pyrazole moiety among other chromophores. mdpi.com

Table 2: UV Absorption Data for Pyrazole and a Related Derivative This table provides a comparison of the parent pyrazole and a substituted derivative to illustrate the effect of substituents on the UV-Vis spectrum.

| Compound | Solvent | λmax (nm) | Transition | Reference |

| 1H-Pyrazole | Vapor | ~210 | π → π | nist.gov |

| 1H-Pyrazole, 3-methyl-5-phenyl- | Not Specified | ~245 | π → π | nist.gov |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-... | Ethanol | 255 | π → π* | mdpi.com |

The study of the UV-Vis spectrum in solvents of varying polarity could also reveal information about the nature of the electronic transitions and the influence of solute-solvent interactions on the electronic structure of this compound.

Iv. Advanced Reactivity Studies and Mechanistic Insights of 3 Chloro 1 Methyl 1h Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich heterocyclic system, which generally predisposes it to electrophilic substitution. mdpi.com However, the reactivity of specific positions on the ring is modulated by the existing substituents. In 3-Chloro-1-methyl-1H-pyrazole, the pyrazole ring exhibits both nucleophilic and electrophilic characteristics.

Nucleophilic Character : The "pyridine-like" nitrogen atom at the 2-position (N2) possesses a lone pair of electrons, rendering it a primary site for protonation and a potential nucleophile. mdpi.comevitachem.com The carbon atoms of the ring, particularly C4 and C5, are also electron-rich and can participate in electrophilic aromatic substitution, although this is influenced by the deactivating effect of the chlorine atom.

Electrophilic Character : The carbon atom at the 3-position (C3), bonded to the electronegative chlorine atom, is electron-deficient and thus serves as the primary electrophilic center, susceptible to attack by nucleophiles. This electrophilicity is fundamental to many of the substitution reactions the compound undergoes. The C5 position can also exhibit electrophilic character, influenced by the adjacent nitrogen atoms. mdpi.com

Halogen-Specific Reactivity: Chlorination and Dehalogenation Processes

The chlorine atom at the C3 position is the most reactive functional group for synthetic transformations. Its presence enables a range of reactions, while its removal can also be a key synthetic step.

The introduction of the chlorine atom to form the parent compound or related structures often involves the chlorination of a pyrazole precursor. For instance, the Vilsmeier-Haack reaction on a pyrazolone (B3327878) derivative can yield a chloro-substituted pyrazole carbaldehyde, and other methods employ reagents like phosphorus oxychloride or sulphuryl chloride. mdpi.comresearchgate.net

The removal of the chlorine atom from the pyrazole ring, or dehalogenation, is a critical transformation for accessing non-halogenated derivatives. This process involves the reduction of the C-Cl bond.

Catalytic Hydrogenation : A common method is catalytic transfer hydrogenation, which utilizes a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source like ammonium (B1175870) formate (B1220265). clockss.org This method is effective for cleaving the carbon-halogen bond to yield the corresponding 1-methyl-1H-pyrazole.

Photoredox Catalysis : Modern methods employing photoredox catalysis offer mild and selective conditions for reductive dehalogenation. beilstein-journals.org Catalysts can be activated by specific wavelengths of light to initiate a single-electron transfer (SET) process, leading to the reduction of the aryl halide. beilstein-journals.org

Other Methods : Some processes achieve reductive dehalogenation of related chloro-difluoro-methyl pyrazoles using hydrogen gas over a palladium on calcium carbonate catalyst. justia.comnih.gov

Table 1: Selected Reductive Dehalogenation Methods Applicable to Chloro-Pyrazoles

| Method | Catalyst / Reagents | Key Features | Reference |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Standard, effective method for C-Cl bond cleavage. | clockss.org |

| Photoredox Catalysis (conPET) | Perylenediimide (PDI) or Rhodamine 6G, Light Source | Mild conditions, high selectivity, tunable by wavelength. | beilstein-journals.org |

| Catalytic Hydrogenation | 5% Pd on CaCO₃, H₂ | Used for dehalogenation of related fluorinated pyrazole derivatives. | justia.com |

Halogenative annulation represents a powerful strategy for building complex, fused heterocyclic systems where a halogenated molecule is a key intermediate or product. researchgate.net In this context, this compound can serve as a building block. These reactions involve an electrophile-promoted cyclization where an alkyne or other unsaturated moiety tethered to a heterocycle undergoes ring closure, incorporating a halogen atom in the process. researchgate.net For example, ruthenium-catalyzed annulation of pyrazole derivatives with alkynes can lead to the regioselective formation of pyrazolo-isoquinolines. nio.res.in The C-Cl bond in this compound provides a synthetic handle for subsequent cross-coupling reactions after such annulations.

Reductive Dehalogenation Methodologies

Substitution Reactions and Functional Group Transformations

The chlorine atom at the C3 position is readily displaced by various nucleophiles, making nucleophilic aromatic substitution (SNAr) a cornerstone of its reactivity. This versatility allows for the introduction of a wide array of functional groups, establishing this compound as a valuable synthetic intermediate. biosynth.com

Common transformations include:

Amination : Reaction with ammonia (B1221849) or primary/secondary amines to introduce amino groups.

Alkoxylation/Aryloxylation : Reaction with alcohols or phenols, typically under basic conditions, to form ethers.

Thiolation : Reaction with thiols to generate thioethers.

Cross-Coupling Reactions : The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling (to form C-C bonds with boronic acids) or Buchwald-Hartwig amination (to form C-N bonds). vulcanchem.com

Table 2: Representative Functional Group Transformations via Substitution

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted pyrazole derivatives | smolecule.com |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyrazoles | vulcanchem.com |

| Reductive Amination | Amine, NaBH₄/I₂ | N-alkylated aniline (B41778) derivatives | mdpi.com |

| Hydrolysis | Strong acid or base | Pyrazolones (via hydrolysis of ether bond in derivatives) | evitachem.com |

Regioselectivity in Chemical Transformations of this compound

Regioselectivity, the control over the position of chemical reaction, is a critical aspect of the synthesis involving this compound. biosynth.com The substitution pattern of the starting material inherently directs the outcome of subsequent reactions.

Electrophilic Substitution : For electrophilic attack on the pyrazole ring, the primary directing influence comes from the N-methyl group and the existing chloro-substituent. The N-methyl group activates the ring, while the chlorine atom is deactivating through its inductive effect but can direct ortho- and para- (in this case, C4 and C5). Theoretical and practical studies suggest that the C4 position is the most likely site for electrophilic substitution (e.g., nitration, halogenation) due to a combination of electronic and steric factors. vulcanchem.com However, strong deactivation by the C3-chloro group can sometimes hinder reactions; for example, some 5-chloro-1,3-dialkyl-1H-pyrazoles fail to undergo Vilsmeier-Haack formylation at the C4 position. researchgate.net

Nucleophilic Substitution : This occurs predictably at the C3 position, where the carbon is activated by the attached chlorine atom.

Directed Lithiation/Metalation : In more advanced synthetic strategies, directed ortho-metalation can be used to achieve functionalization at a specific position, often guided by a directing group.

The regioselective synthesis of pyrazoles is itself a significant challenge, where factors like solvent polarity can influence reaction pathways and isomer distribution. orgsyn.org

Comparative Reactivity Studies with Analogous Pyrazole Derivatives

Comparing the reactivity of this compound with its analogs provides valuable insight into structure-activity relationships.

Isomeric Comparison : The reactivity differs significantly from its isomer, 5-Chloro-1-methyl-1H-pyrazole . In the 5-chloro isomer, the chlorine atom is adjacent to two nitrogen atoms, which can influence its leaving group ability and the susceptibility of the C5 position to nucleophilic attack. smolecule.comsmolecule.com Furthermore, the regioselectivity of electrophilic substitution would be different, with the C4 position being activated by the N-methyl group and less electronically deactivated by the more distant C5-chloro group.

Electronic Effects of Substituents : The reactivity can be compared to pyrazoles with different substituents at the C3 position.

A pyrazole with an electron-donating group like a methoxy (B1213986) group (3-Methoxy-1-methyl-1H-pyrazole ) would be more activated towards electrophilic substitution at C4 and C5, and the C3 position would be less electrophilic. evitachem.com

A pyrazole with a strong electron-withdrawing group like a trifluoromethyl group (3-(Trifluoromethyl)-1-methyl-1H-pyrazole ) would be highly deactivated towards electrophilic attack. The C3 position in such a compound would not be susceptible to nucleophilic substitution in the same way as the chloro-derivative.

Steric Effects : The size of the N1-substituent also plays a role. While N1-methyl is relatively small, a bulkier group like N1-tert-butyl can sterically hinder attack at the N2 and C5 positions, influencing reaction outcomes. researchgate.net

Table 3: Comparative Reactivity of C3-Substituted 1-Methyl-1H-Pyrazoles

| Compound | C3-Substituent | Reactivity toward Electrophiles (at C4/C5) | Reactivity toward Nucleophiles (at C3) | Key Feature |

| This compound | -Cl | Deactivated | Activated for SNAr | Chlorine is a good leaving group for substitution reactions. |

| 1-Methyl-1H-pyrazole | -H | Activated | Not reactive | Baseline reactivity for the N-methylated pyrazole system. |

| 3-Methoxy-1-methyl-1H-pyrazole | -OCH₃ | Strongly Activated | Deactivated | Methoxy group is strongly electron-donating via resonance. evitachem.com |

| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole | -CF₃ | Strongly Deactivated | Not reactive (no leaving group) | CF₃ group is a powerful electron-withdrawing group. |

Vi. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the molecular geometry and electronic distribution of compounds like 3-Chloro-1-methyl-1H-pyrazole. mdpi.com By solving the Schrödinger equation within the framework of DFT, typically using functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can obtain a detailed, three-dimensional model of the molecule. derpharmachemica.commaterialsciencejournal.org These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. materialsciencejournal.org

For pyrazole (B372694) derivatives, DFT calculations can elucidate the planarity of the pyrazole ring and the orientation of its substituents. researchgate.net For instance, in a related substituted pyrazole, the benzopyran ring was found to be planar, with the chlorophenyl ring oriented almost perpendicularly to it. researchgate.net The electronic structure is also revealed through these calculations, including the distribution of electron density and the molecular electrostatic potential.

Table 1: Representative DFT Calculation Parameters

| Parameter | Typical Value/Method | Source |

| Functional | B3LYP | derpharmachemica.commaterialsciencejournal.org |

| Basis Set | 6-311++G(d,p) | derpharmachemica.commaterialsciencejournal.org |

| Software | Gaussian, DMol3 | mdpi.comderpharmachemica.com |

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data for structural validation. materialsciencejournal.org Theoretical calculations can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. tandfonline.com

Vibrational frequencies calculated using DFT can be assigned to specific molecular motions, such as stretching and bending of bonds. derpharmachemica.com For example, in a study of a pyrazole derivative, the asymmetric and symmetric stretching of methyl groups were calculated and found to be in close agreement with experimental FT-IR data. derpharmachemica.com Similarly, the gauge-invariant atomic orbital (GIAO) method is often employed to predict the ¹H and ¹³C NMR chemical shifts, which are crucial for confirming the molecular structure in solution. rsc.orgresearchgate.net

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Pyrazole Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Source |

| Methyl Asymmetric Stretching | 2993, 2949 | 2998, 2946 | derpharmachemica.com |

| Methyl Symmetric Stretching | 2918, 2848 | 2916, 2901 | derpharmachemica.com |

| Pyrazole Ring Deformation | 634 | 640 | derpharmachemica.com |

HOMO-LUMO Analysis and Molecular Orbital Theory

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. conicet.gov.ar

For pyrazole derivatives, HOMO-LUMO analysis can identify the regions of the molecule most likely to participate in chemical reactions. researchgate.net The distribution of these orbitals reveals potential sites for electrophilic and nucleophilic attack. mdpi.com Various global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's behavior. researchgate.netconicet.gov.ar

Table 3: Frontier Molecular Orbital Energies for a Pyrazole Derivative

| Orbital | Energy (eV) - DFT/B3LYP | Energy (eV) - DFT/PBEPBE | Source |

| HOMO | -0.04712 a.u. | -0.07537 a.u. | researchgate.net |

| LUMO | -0.19799 a.u. | -0.15974 a.u. | researchgate.net |

| HOMO-LUMO Gap | 4.105 | 2.295 | researchgate.net |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and analyzing the high-energy transition states that govern chemical transformations. acs.org For reactions involving this compound, such as nucleophilic substitution at the chlorine-bearing carbon, DFT calculations can map out the entire reaction pathway. This involves identifying reactants, intermediates, transition states, and products, and calculating their relative energies.

Transition state analysis helps to determine the energy barrier (activation energy) of a reaction, which is crucial for understanding its kinetics. For instance, in the N-alkylation of pyrazole derivatives, DFT studies have been used to analyze transition state energies to predict the site of alkylation, with results often aligning with experimental observations. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a calculated transition state connects the desired reactants and products. researchgate.net

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and geometric properties, it is possible to predict structure-reactivity relationships. mdpi.com These computational studies can guide the synthesis of new derivatives with desired properties. For example, the introduction of different substituents on the pyrazole ring can alter the HOMO-LUMO gap, charge distribution, and steric hindrance, thereby influencing the molecule's reactivity. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed based on these computational predictions. For instance, a Topomer CoMFA (Comparative Molecular Field Analysis) model was used to create a 3D-QSAR for a series of pyrazole carboxamides, identifying regions where steric bulk and electrostatic interactions would favor or disfavor biological activity. mdpi.com

Molecular Dynamics Simulations (if applicable to reactivity/interactions)

While often applied to larger biological systems, molecular dynamics (MD) simulations can also provide insights into the reactivity and interactions of smaller molecules like this compound, particularly in solution. researchgate.net MD simulations model the movement of atoms over time, offering a dynamic picture of molecular behavior. nih.gov

These simulations can be used to study how solvent molecules interact with the pyrazole and influence its conformational preferences and reactivity. mdpi.com For example, MD simulations have been used to understand the role of water molecules in facilitating proton transfer in pyrazole systems. mdpi.comresearchgate.net In the context of structure-reactivity, simulations can reveal how the flexibility of the molecule and its interactions with its environment might affect its ability to bind to a target or participate in a reaction. vulcanchem.com

Vii. Research on Biological Activities of Pyrazole Derivatives with Relevance to 3 Chloro 1 Methyl 1h Pyrazole

Anticancer Activities and Mechanisms of Action

Pyrazole (B372694) derivatives are a promising class of compounds in oncology research, demonstrating a variety of anticancer properties. globalresearchonline.netnih.govCurrent time information in Bangalore, IN. Their mechanisms of action are diverse and target various hallmarks of cancer. Notably, derivatives synthesized from precursors like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been investigated for their potential anti-colon cancer activities. nih.gov

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. globalresearchonline.net Various pyrazole-based compounds have been developed as potent inhibitors of several kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). globalresearchonline.netvulcanchem.com

For example, certain novel pyrazole derivatives have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle, with IC₅₀ values in the nanomolar range. vulcanchem.com Other series of pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis. vulcanchem.com The substitution pattern on the pyrazole ring is crucial, as studies have shown that the presence of specific groups can significantly enhance the inhibitory potency against kinases like EGFR-tyrosine kinase and PI3 kinase. vulcanchem.comgoogle.com

Table 1: Examples of Pyrazole Derivatives as Kinase Inhibitors This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase | Key Findings | Reference(s) |

|---|---|---|---|

| Indole-pyrazole derivatives | CDK2 | Showed potent inhibition with IC₅₀ values of 0.074 and 0.095 µM. | vulcanchem.com |

| Pyrazole carbaldehyde derivatives | PI3 Kinase | Identified as a potent inhibitor with excellent cytotoxicity against MCF7 cells (IC₅₀ of 0.25 μM). | vulcanchem.com |

| 5-Alkylated selanyl-1H-pyrazoles | EGFR, VEGFR-2 | Acted as potent dual inhibitors, explaining their superior anticancer properties. | vulcanchem.com |

| 1,3,5-Triazine-based pyrazoles | EGFR-tyrosine kinase | Displayed potent inhibitory activity with IC₅₀ values as low as 229.4 nM. | google.com |

A fundamental strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Many pyrazole derivatives have been shown to effectively trigger apoptosis and inhibit cell proliferation in various cancer cell lines. globalresearchonline.netnih.govmdpi.com The pro-apoptotic activity of these compounds is often mediated through the modulation of key proteins in the apoptotic cascade. mdpi.comvulcanchem.com

Research has demonstrated that certain pyrazole derivatives can induce apoptosis by activating caspases, such as caspase-3 and caspase-9, and promoting the cleavage of Poly(ADP-ribose) polymerase (PARP). mdpi.comvulcanchem.commdpi.com Furthermore, these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, for instance, by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX. vulcanchem.commdpi.com This shift in the BAX/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis. Some derivatives have also been observed to induce the generation of reactive oxygen species (ROS) and cause mitochondrial depolarization, further contributing to cell death. mdpi.comvulcanchem.com

Table 2: Apoptotic and Anti-proliferative Effects of Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Cancer Cell Line | Pyrazole Derivative Type | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| MCF7 | Isolongifolanone-pyrazole | Activation of caspase-3 and PARP, downregulation of Bcl-2, upregulation of BAX and p53. | Potent antiproliferation activity with an IC₅₀ value of 5.21 µM. | vulcanchem.com |

| TNBC | P3C (a novel pyrazole) | ROS accumulation, mitochondrial depolarization, caspase-3/7 and -8 activation. | Potent cytotoxicity with CC₅₀ values from 0.25 to 0.49 µM. | mdpi.com |

| HT29 | Tospyrquin and Tosind | DNA damage, caspase 8 and 9 activation, PARP cleavage, increase in Bax, decrease in Bcl-2. | Induced apoptotic cell accumulation and DNA damage. | mdpi.comresearchgate.net |

Beyond direct kinase inhibition and apoptosis induction, pyrazole derivatives employ other sophisticated mechanisms to combat cancer. globalresearchonline.net These include the disruption of the microtubule network, which is essential for cell division, and interference with critical signal transduction pathways that drive cancer progression. mdpi.comvulcanchem.com

Several pyrazole-based compounds have been identified as tubulin polymerization inhibitors. vulcanchem.comiucr.org They function by binding to tubulin, often at the colchicine (B1669291) binding site, which prevents the proper formation of microtubules. This disruption leads to an arrest of the cell cycle, typically in the G2/M phase, and ultimately induces apoptosis. vulcanchem.com In addition to microtubule disruption, pyrazole derivatives can modulate various signaling pathways. For instance, a novel thieno[2,3-c]pyrazole derivative, Tpz-1, was found to disrupt the activity of MAP and Src kinase pathways, leading to decreased phosphorylation of key signaling proteins like p38, CREB, Akt, and STAT3, while increasing the phosphorylation of ERK 1/2. nih.gov Similarly, another pyrazole derivative, P3C, was shown to inactivate both the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways in triple-negative breast cancer cells. mdpi.com

Induction of Apoptosis and Cell Proliferation Inhibition

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. smolecule.comglobalresearchonline.net The most famous example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, used to treat pain and inflammation. orientjchem.org Research continues to explore new pyrazole derivatives for improved efficacy and safety profiles. Compounds derived from precursors like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for these properties. nii.ac.jpnih.gov

Many pyrazole derivatives exhibit their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.govresearchgate.netmdpi.com For example, a novel pyrazole derivative, FR140423, was found to be 150 times more selective for inhibiting COX-2 over COX-1 and demonstrated anti-inflammatory effects two- to three-fold more potent than indomethacin (B1671933) in animal models. researchgate.net Other synthesized series of pyrazole analogues have also shown potent anti-inflammatory activity, with some exhibiting efficacy comparable to or better than standard drugs like ibuprofen (B1674241) and diclofenac (B195802) sodium. orientjchem.orgnih.gov In addition to anti-inflammatory effects, many of these compounds also display significant analgesic (pain-relieving) properties, often linked to their COX inhibition or through other mechanisms like opioid receptor interactions. researchgate.netsmolecule.com

Table 3: Anti-inflammatory and Analgesic Activity of Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Derivative Type | Activity | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| FR140423 | Anti-inflammatory, Analgesic | Carrageenin-induced paw edema, yeast-induced hyperalgesia | 150-fold selective for COX-2 over COX-1; more potent than indomethacin. | researchgate.net |

| Hybrid pyrazole analogues | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, acetic acid-induced writhing | Compounds 5s and 5u showed potent anti-inflammatory activity (80.87% and 80.63% inhibition). | nih.gov |

| 1,3,5-Trisubstituted pyrazoles | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, hot plate test | Compounds 3e and 3h showed better activity than the standard nimesulide. | smolecule.com |

Antimicrobial and Antifungal Activities

The pyrazole ring is a core component of many compounds developed for their antimicrobial and antifungal properties. smolecule.comglobalresearchonline.net The structural versatility of pyrazoles allows for the creation of derivatives with broad-spectrum activity against various pathogens. nii.ac.jp The synthesis of novel pyrazole derivatives, including those starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has led to compounds with significant activity against both bacteria and fungi. iucr.orgmdpi.com

Numerous studies have reported the synthesis of pyrazole derivatives that exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govbohrium.com Similarly, a wide range of pyrazole compounds have demonstrated potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. orientjchem.org For instance, a series of novel pyrazole hydrazides showed inhibitory activity against Staphylococcus aureus and Escherichia coli. nii.ac.jp Another study found that certain 3,4-disubstituted pyrazole derivatives had a significant inhibitory effect on the growth of Candida albicans and Aspergillus niger. The introduction of different substituents onto the pyrazole ring can modulate the antimicrobial spectrum and potency.

Table 4: Antimicrobial and Antifungal Activity of Pyrazole Derivatives This table is interactive. You can sort and filter the data. | Derivative Type | Target Organism(s) | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 3,4-Disubstituted pyrazoles | C. albicans, A. niger, Gram-positive and Gram-negative bacteria | Compounds 4a, 4c, 4d, 4h, and 4i were highly sensitive against tested microbes. | | | Pyrazole-Mannich bases | E. coli, S. epidermidis, A. niger | Compound 3 was highly active against E. coli (MIC: 0.25 μg/mL); Compound 2 was highly active against A. niger (MIC: 1 μg/mL). | orientjchem.org | | 2,5-Disubstituted-1,3,4-oxadiazoles with pyrazole | E. coli, S. aureus, P. aeruginosa, A. flavus, C. albicans | Compounds showed appreciable activity with zone of inhibition in the range of 9–13 mm. | bohrium.com | | Pyrazole hydrazides | S. aureus, E. coli | Almost all synthesized molecules showed activity against the tested microorganisms. | nii.ac.jp |

Antiviral Properties

In addition to their other biological activities, pyrazole derivatives have emerged as a significant class of antiviral agents. smolecule.comglobalresearchonline.net Researchers have synthesized and tested numerous pyrazole-containing compounds against a variety of viruses, demonstrating the potential of this scaffold in developing new antiviral therapies. smolecule.combohrium.com Precursors such as 5-chloro-4-formyl-3-methyl-1-phenylpyrazole have been used to create novel derivatives with significant antiviral efficacy. nih.gov

For example, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their activity against the Newcastle disease virus (NDV). In this study, a hydrazone and a thiazolidinedione derivative achieved 100% protection against the virus with no mortality in the tested model. Other research has focused on plant viruses, where pyrazole derivatives containing an oxime moiety were found to have inactivation effects against the Tobacco Mosaic Virus (TMV) comparable to the commercial product Ningnanmycin. smolecule.com More recently, with the emergence of new viral threats, pyranopyrazole derivatives have been investigated as potential inhibitors of human coronaviruses, with some compounds showing spectacular inhibitory capacity against the viral main protease (Mpro). bohrium.comrsc.org

Table 5: Antiviral Activity of Pyrazole Derivatives This table is interactive. You can sort and filter the data. | Virus | Derivative Type | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Newcastle Disease Virus (NDV) | 4-Substituted pyrazoles | Hydrazone and thiazolidinedione derivatives achieved 100% protection with 0% mortality. | | | Tobacco Mosaic Virus (TMV) | Pyrazole-oxime ethers | Compounds 4a and 4g had inactivation effects (EC₅₀ = 58.7 and 65.3 µg/mL) comparable to Ningnanmycin. | smolecule.com | | Human Coronavirus 229E | Pyranopyrazoles | Compound 18 showed a high selectivity index (SI = 12.6) and spectacular inhibitory capacity. | rsc.org | | RSV | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Interfered with RSV replication in the micromolar concentration range. | smolecule.com | | Foot and Mouth Disease Virus (FMDV) | Adamantane-pyrazole derivatives | Diaryl pyrazole derivatives 6a-c provided 100% protection in a baby mouse model. | |

Antioxidant and Neuroprotective Activities

Pyrazole derivatives are recognized for their significant antioxidant capabilities, which are fundamental to their neuroprotective effects. mdpi.comnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in neurodegenerative diseases. acgpubs.org The brain is particularly susceptible to oxidative damage due to its high oxygen consumption, abundant lipid content, and relatively weak antioxidant defenses. acgpubs.org

Research has demonstrated that various pyrazole derivatives can mitigate oxidative stress through different mechanisms, including scavenging free radicals and inhibiting enzymes involved in ROS production. For instance, studies on pyrazolyl acylhydrazones and amides have highlighted their potent antioxidant and ROS formation inhibition activity. mdpi.com

The neuroprotective potential of pyrazole derivatives is often linked to their antioxidant properties. By reducing oxidative stress, these compounds can help protect neuronal cells from damage and death, which is a hallmark of conditions like Alzheimer's and Parkinson's disease. acgpubs.org Some pyrazole derivatives have shown the ability to restore cell viability in neuronal cell lines after exposure to neurotoxins. acgpubs.org For example, certain phenylacetamide derivatives bearing a pyrazole ring exhibited noteworthy neuroprotective activity, suggesting their potential as lead compounds for further development in the context of neurodegenerative disorders. acgpubs.org

Table 1: Antioxidant and Neuroprotective Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Assay/Model | Key Findings | Reference |

| Pyrazolyl Acylhydrazones and Amides | In vitro platelet assay | Showed higher antioxidant and ROS formation inhibition activity than reference drugs. | mdpi.com |

| Phenylacetamide derivatives with pyrazole ring | SH-SY5Y cell line with 6-OHDA induced neurotoxicity | Restored cell viability, indicating neuroprotective potential. | acgpubs.org |

| Mono- and Bis-pyrazole derivatives | DPPH and FRAP assays | Demonstrated significant free radical scavenging and ferric-reducing antioxidant power. | mdpi.com |

| 4-Aminopyrazol-5-ol hydrochlorides | ABTS assay | Exhibited pronounced antioxidant activity compared to the parent compounds. | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For pyrazole derivatives, SAR studies have provided invaluable insights into the structural features required for their antioxidant and other biological activities. researchgate.netnih.gov

The nature and position of substituents on the pyrazole ring significantly influence the compound's efficacy. For instance, the introduction of amino and hydroxyl groups into the pyrazole nucleus has been shown to be important for antioxidant activity. researchgate.net The electronic properties of substituents also play a crucial role. Electron-withdrawing groups on an aromatic ring attached to the pyrazole core have been found to enhance neuroprotective activity in some cases. frontiersin.org

Table 2: Key SAR Findings for Pyrazole Derivatives

| Structural Modification | Impact on Activity | Example/Context | Reference |

| Introduction of amino and hydroxyl groups | Important for antioxidant activity | General observation in pyrazole nucleus modifications. | researchgate.net |

| Electron-withdrawing substituents on attached aryl rings | Can enhance neuroprotective activity | Observed in studies of pyrazole derivatives targeting neurodegenerative pathways. | frontiersin.org |

| Substitutions at various positions on the pyrazole ring | Influences antiproliferative and antioxidant properties | A study on pyrazolyl acylhydrazones and amides with decorations at positions 1, 3, and 4. | mdpi.com |

| Introduction of ortho substituents on a benzoate (B1203000) ester moiety | Can improve hydrolytic stability | A strategy to prevent ester hydrolysis in pyrazole-based enzyme inhibitors. | scispace.com |

Pyrazole Derivatives as Ligands in Biological Research

The utility of pyrazole derivatives extends to their role as ligands in biological research, where they are used to probe and interact with various biological targets such as enzymes and receptors. nih.gov The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, making them valuable in the development of metal-based catalysts and therapeutic agents. hilarispublisher.com

The ability of pyrazole derivatives to be extensively functionalized allows for the creation of a diverse library of ligands with varying electronic and steric properties. nih.gov This versatility enables the fine-tuning of their binding affinity and selectivity for specific biological macromolecules. For example, pyrazole derivatives have been designed as allosteric inhibitors of viral proteinases, demonstrating their potential in the development of novel antiviral drugs. scispace.com In this context, the pyrazole scaffold serves as a core structure that can be modified to optimize interactions with the allosteric binding site of the enzyme.

The design of pyrazole-based ligands often involves computational methods to predict their binding modes and affinities, which complements experimental screening and synthesis efforts. This integrated approach accelerates the discovery of potent and selective ligands for various research and therapeutic applications.

Viii. Environmental Chemistry and Degradation Studies of Halogenated Heterocycles

Environmental Fate of Halogenated Heterocyclic Compounds

Halogenated heterocyclic compounds are recognized as emerging environmental pollutants due to their persistence and potential toxicity. epa.govnih.gov Their chemical stability, often enhanced by the presence of halogen substituents, can lead to their accumulation in soil and water. nih.gov The environmental fate of these compounds is governed by a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, and photolysis. epa.govresearchgate.net

The structure of a heterocyclic compound, including the type and position of the halogen atom, significantly influences its susceptibility to degradation. researchgate.net For instance, the persistence of pyrazole-based pesticides like fipronil (B1672679) and their metabolites in the environment has been a subject of considerable research. researchgate.net These compounds can undergo various transformations such as oxidation, reduction, hydrolysis, and photolysis, leading to the formation of various degradation products that may also be of environmental concern. researchgate.net

Studies on the herbicide halosulfuron-methyl (B1672931), which contains a chlorinated pyrazole (B372694) moiety, indicate that its degradation in the environment leads to the formation of several breakdown products, including 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. epa.govepa.gov The fate of this specific degradate has been studied, providing insights into the environmental behavior of structurally related chloropyrazoles. For example, it was found to be stable in frozen loam soil for up to 12 months but undergoes photodegradation in water. epa.gov

The mobility of these compounds in soil is another critical aspect of their environmental fate. Factors such as soil type, organic matter content, and pH can significantly influence their adsorption and potential for leaching into groundwater. jchr.org For example, the degradation of the insecticide chlorantraniliprole, which also contains a pyrazole ring, varies across different soil types, with bioavailability being a key factor. acs.org

Biodegradation Pathways and Microbial Transformation

The biodegradation of halogenated heterocyclic compounds is a key process in their environmental detoxification. Microorganisms have evolved diverse enzymatic systems to break down these complex molecules, often using them as a source of carbon, nitrogen, and energy. researchgate.net

Both aerobic and anaerobic conditions can facilitate the biodegradation of halogenated heterocycles, though the specific pathways and microbial communities involved often differ. thegoodscentscompany.com

Aerobic Degradation: Under aerobic conditions, the initial steps of degradation often involve oxidation reactions catalyzed by oxygenases. uni.lu These enzymes introduce hydroxyl groups into the heterocyclic ring, making it more susceptible to cleavage. For many pesticides, aerobic biodegradation is a significant degradation process. epa.gov For example, the pyrazole-based pesticide pyraclonil (B1679897) degrades under aerobic conditions in both soil and aquatic systems. regulations.gov

Anaerobic Degradation: In anaerobic environments, such as flooded soils and sediments, reductive processes are more prevalent. For halogenated compounds, reductive dehalogenation is a key initial step. Studies on the herbicide bromacil (B1667870), a halogenated heterocyclic compound, have shown that it undergoes debromination under methanogenic (anaerobic) conditions. epa.gov Similarly, the herbicide picloram (B1677784) is subject to reductive dechlorination in anaerobic sediments. epa.gov The degradation of pyraclonil has also been observed in anaerobic aquatic systems. regulations.gov

The following table summarizes the degradation half-lives of some halogenated pyrazole-related compounds under different conditions.

| Compound | Medium | Conditions | Half-life (t½) | Reference |

| 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | Aqueous buffer (pH 5) | Irradiated with natural sunlight | 23.8 days | epa.gov |